molecular formula C10H11NO2 B12532944 1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene CAS No. 651728-02-8

1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene

Cat. No.: B12532944
CAS No.: 651728-02-8
M. Wt: 177.20 g/mol
InChI Key: DXJVIVXWWWBAGM-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene is an organic compound with a molecular formula of C10H11NO2 It is a derivative of benzene, where a nitro group (-NO2) is attached to the third carbon of the benzene ring, and a 2-methylprop-2-en-1-yl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 1-(2-Methylprop-2-en-1-yl)benzene. This reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives, such as 1-(2-Methylprop-2-en-1-yl)-3-aminobenzene.

    Substitution: Halogenated nitrobenzene derivatives.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene involves its interaction with molecular targets through its nitro and alkyl groups. The nitro group can participate in redox reactions, while the alkyl group can influence the compound’s hydrophobic interactions with other molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylprop-2-en-1-yl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrotoluene: Contains a nitro group but lacks the 2-methylprop-2-en-1-yl group, resulting in different chemical properties.

    1-(2-Methylprop-2-en-1-yl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.

Uniqueness

1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene is unique due to the presence of both the nitro and 2-methylprop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

651728-02-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-3-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3

InChI Key

DXJVIVXWWWBAGM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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